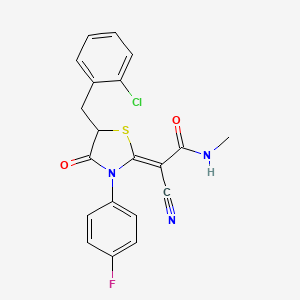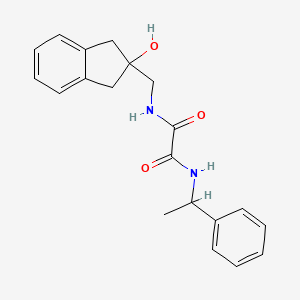
2-(4-formyl-2-methoxyphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(4-formyl-2-methoxyphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a complex organic molecule that is likely to exhibit interesting chemical and physical properties due to its structural features. Although the specific compound is not directly studied in the provided papers, similar compounds with naphthalene and acetamide groups have been synthesized and analyzed, which can provide insights into the potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting with the formation of intermediate structures followed by reactions such as nucleophilic substitution and acetylation. For example, the synthesis of a related compound with a naphthalene moiety involved a reduction and subsequent nucleophilic reaction, followed by acetylation with acetic anhydride . This suggests that a similar approach could be employed for the synthesis of 2-(4-formyl-2-methoxyphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide, with careful consideration of the reactivity of the formyl and methoxy groups during the synthesis process.
Molecular Structure Analysis
The molecular structure of compounds with naphthalene and acetamide groups has been determined using techniques such as single-crystal X-ray diffraction. These structures are often stabilized by hydrogen bonding and other noncovalent interactions . The presence of a methoxy group and a formyl group in the compound of interest would likely influence its molecular conformation and the types of stabilizing interactions that could occur within its crystal structure.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored through various in vitro assays and theoretical calculations, such as density functional theory (DFT). These studies can provide information on the stability and reactivity of the compound, as well as identify electron-rich and electron-poor sites that could be relevant for further chemical reactions . The formyl group in the compound of interest is a reactive functional group that can undergo various chemical transformations, which could be explored in future studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with naphthalene and acetamide groups can be influenced by their molecular structure and the nature of their noncovalent interactions. For instance, the crystal packing of such compounds can be analyzed using Hirshfeld surface analysis and 3D energy framework approaches to understand the stabilizing interaction energies . The presence of substituents like methoxy and formyl groups would affect the compound's solubility, melting point, and other physical properties, which could be determined experimentally.
Applications De Recherche Scientifique
Chemical Transformations and Synthesis
Research on molecules with structural similarities to "2-(4-formyl-2-methoxyphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide" often involves detailed chemical transformations. For example, studies have demonstrated the acyl migrations in Diels–Alder adducts of acyl-1,4-benzoquinones, indicating significant reactions that could be relevant to understanding the chemical behavior of similar compounds (Ahmad et al., 1981). Such transformations are crucial for synthetic chemistry and the development of new chemical entities.
Structural Studies
The structural analysis of co-crystals and salts of quinoline derivatives, which include amide bonds, highlights the importance of understanding molecular interactions and crystal formation in compounds related to "2-(4-formyl-2-methoxyphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide" (Karmakar et al., 2009). These studies provide insights into how such molecules interact at the atomic and molecular levels, impacting their physical and chemical properties.
Propriétés
IUPAC Name |
2-(4-formyl-2-methoxyphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-24-19-11-14(12-22)9-10-18(19)25-13-20(23)21-17-8-4-6-15-5-2-3-7-16(15)17/h2-3,5,7,9-12,17H,4,6,8,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUCIWVTNCSCQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)NC2CCCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-formyl-2-methoxyphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(3-Chloro-4-methylphenyl)furan-2-yl]methanol](/img/structure/B3007906.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3007910.png)
![2-[(3S,4S)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B3007912.png)
![N-(3-{[3-(2-ethylphenoxy)-2-(3-methoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B3007914.png)
![N-[1-(3,5-Difluorophenyl)sulfonylpiperidin-3-yl]-5-fluoro-N,6-dimethylpyrimidin-4-amine](/img/structure/B3007917.png)
![(Z)-13-acetyl-2-(2-hydroxy-5-nitrobenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B3007918.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-chloro-2-nitrobenzamide](/img/structure/B3007919.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B3007921.png)
![6-[(4-Bromophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3007922.png)
![4-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B3007925.png)
![Tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate;hydrochloride](/img/structure/B3007926.png)